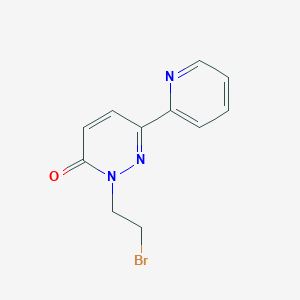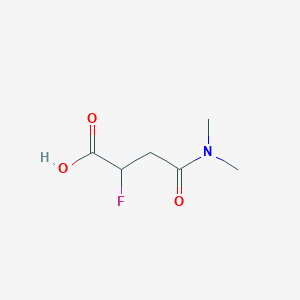
(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol
Descripción general
Descripción
(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol, commonly known as PCP, is a cyclic ether compound with a variety of uses in scientific research. It is a versatile compound that can be used in the synthesis of other compounds, as well as in the study of various biochemical and physiological processes. Additionally, this paper will explore potential future directions for PCP research.
Aplicaciones Científicas De Investigación
Cyclic Compounds Synthesis :
- Cyclopentamers containing hydroxy-phenylene units, like "(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol," have been synthesized and their properties, such as solubility, melting points, and spectral characteristics, have been compared with chainlike pentanuclear oligomers. These studies are vital for understanding the molecular behavior and potential applications of these compounds (Kämmerer, Happel, & Mathiasch, 1981).
COX-2 Inhibition for Anti-inflammatory Applications :
- Cyclopentenones, similar to "this compound," have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds have been considered for anti-inflammatory applications due to their selectivity and potential reduced side effects (Black et al., 1999).
Mechanistic Studies in Pharmaceutical Chemistry :
- The hydrolysis of cyclopentolate hydrochloride, a compound structurally related to "this compound," has been studied in alkaline solutions. This research contributes to understanding the degradation pathways and stability of such compounds in pharmaceutical formulations (Roy, 1995).
Synthesis and Characterization of Research Chemicals :
- Research chemicals based on the diarylethylamine template, structurally similar to "this compound," have been synthesized and characterized. These studies provide insights into the chemical and physical properties of new compounds and their potential applications in various fields (Dybek et al., 2019).
Advanced Organometallic Chemistry :
- The reactions of cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been studied. This research can inform the synthesis of complex organometallic structures for potential applications in catalysis or material science (Crochet et al., 1998).
Propiedades
IUPAC Name |
(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMGLBFIICQRIQ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
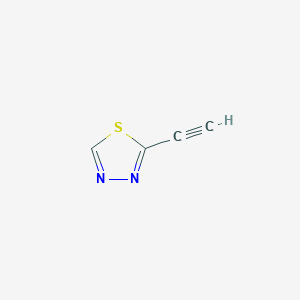

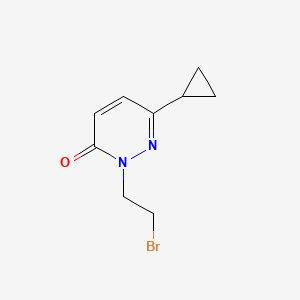

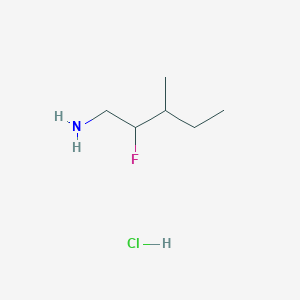
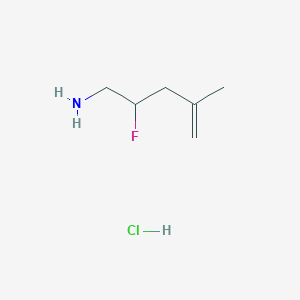

amine hydrochloride](/img/structure/B1492269.png)
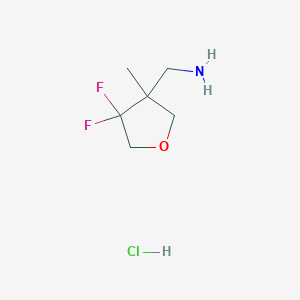
![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)
